molecular formula C13H9F3N2O4 B6343870 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid CAS No. 1023881-69-7

2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid

Cat. No.: B6343870
CAS No.: 1023881-69-7
M. Wt: 314.22 g/mol
InChI Key: ZODMEPOUQABCPL-UHFFFAOYSA-N
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Description

2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety through an oxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by methylation and introduction of the trifluoromethyl group.

    Attachment of the Benzoic Acid Moiety: The pyrazole derivative is then reacted with a benzoic acid derivative under suitable conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the formation of the oxycarbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)phenylacetic acid
  • 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzamide

Uniqueness

Compared to similar compounds, 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid stands out due to its specific structural features, such as the presence of the benzoic acid moiety and the trifluoromethyl group

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c1-18-10(6-9(17-18)13(14,15)16)22-12(21)8-5-3-2-4-7(8)11(19)20/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODMEPOUQABCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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